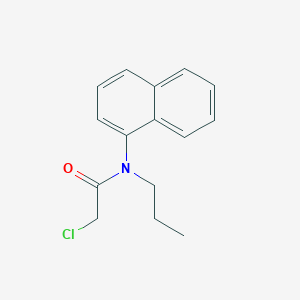

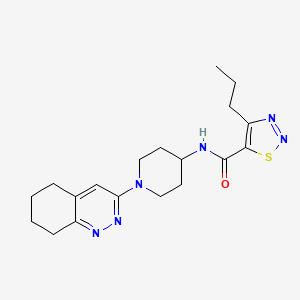

![molecular formula C19H19N3O3S B2363958 N-([2,3'-bipyridin]-5-ylmethyl)-2-ethoxybenzenesulfonamide CAS No. 2034436-35-4](/img/structure/B2363958.png)

N-([2,3'-bipyridin]-5-ylmethyl)-2-ethoxybenzenesulfonamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Synthesis Analysis

The synthesis of such a compound would likely involve multiple steps, starting with the synthesis of the bipyridine moiety, followed by the introduction of the ethoxy and sulfonamide groups. The exact synthesis pathway would depend on the specific reactions used and the order in which the groups are added .Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The bipyridine moiety would likely contribute to the rigidity of the molecule, while the ethoxy and sulfonamide groups could introduce some flexibility .Chemical Reactions Analysis

The reactivity of this compound would be influenced by the presence of the bipyridine, ethoxy, and sulfonamide groups. The nitrogen atoms in the bipyridine moiety could potentially act as coordination sites in reactions with transition metals .Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the bipyridine moiety could contribute to its ability to participate in π-π stacking interactions .Scientific Research Applications

Synthesis and Biological Activity

Sulfonamide compounds have been widely studied for their synthesis and biological activities. For instance, Zareef et al. (2007) discussed the synthesis and anti-HIV and antifungal activities of novel chiral and achiral N-sulfonamides, indicating the importance of these compounds in developing therapeutic agents (Zareef et al., 2007).

Anticancer and Antibacterial Activities

González-Álvarez et al. (2013) studied mixed-ligand copper(II)-sulfonamide complexes, highlighting their effect on DNA binding, DNA cleavage, genotoxicity, and anticancer activity. This research underlines the potential of sulfonamide derivatives in cancer treatment and their interactions with DNA (González-Álvarez et al., 2013).

Chemical Synthesis and Drug Design

The development of new sulfonamide compounds for drug design and chemical synthesis is a significant area of research. Kamel et al. (2010) demonstrated the synthesis, antitumor activity, and molecular docking study of novel sulfonamide-Schiff's bases, illustrating the utility of these compounds in medicinal chemistry (Kamel et al., 2010).

Materials Science and Sensor Applications

Sulfonamide derivatives have also found applications in materials science, particularly in the development of sensors. Kan and Wen (2017) discussed a fluorescent coordination polymer that serves as an excellent sensor for hazardous environmental contaminants, showcasing the versatility of sulfonamide compounds beyond pharmaceuticals (Kan & Wen, 2017).

Mechanism of Action

Mode of Action

It is likely that it interacts with its targets in a way that induces changes in cellular processes .

Pharmacokinetics

Pharmacokinetics studies how the body affects a specific substance after administration . It includes the study of the mechanisms of absorption and distribution, as well as the metabolic changes of the substances and their time course in the body .

Safety and Hazards

Future Directions

Future research on this compound could involve exploring its potential uses, such as its ability to act as a ligand in metal complexes, and studying its reactivity and physical properties in more detail. Further studies could also investigate its synthesis and the possibility of modifying its structure to enhance its properties .

Properties

IUPAC Name |

2-ethoxy-N-[(6-pyridin-3-ylpyridin-3-yl)methyl]benzenesulfonamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H19N3O3S/c1-2-25-18-7-3-4-8-19(18)26(23,24)22-13-15-9-10-17(21-12-15)16-6-5-11-20-14-16/h3-12,14,22H,2,13H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KVIRIBWBUJDUPX-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=CC=C1S(=O)(=O)NCC2=CN=C(C=C2)C3=CN=CC=C3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H19N3O3S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

369.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

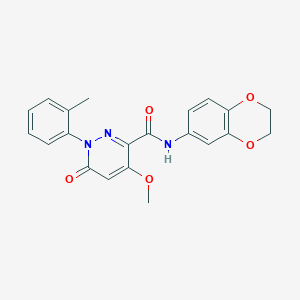

![3-[5-({[(3-methoxyphenyl)carbamoyl]methyl}sulfanyl)-3-oxo-2H,3H-imidazo[1,2-c]quinazolin-2-yl]-N-[(4-methoxyphenyl)methyl]propanamide](/img/structure/B2363875.png)

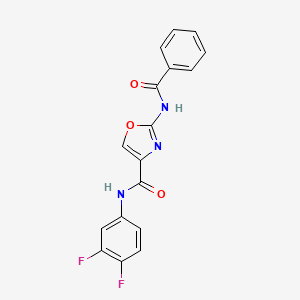

![N-(4-chlorobenzyl)-2-[(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)oxy]acetamide](/img/structure/B2363876.png)

amino}acetamide](/img/structure/B2363877.png)

![(E)-2-(benzo[d]thiazol-2-yl)-3-(4-chlorophenyl)acrylonitrile](/img/structure/B2363881.png)

![6-Chloro-2-ethyl-1H-benzo[d]imidazole](/img/structure/B2363887.png)

![3-((1-(2-(Benzo[d][1,3]dioxol-5-yloxy)propanoyl)azetidin-3-yl)methyl)oxazolidine-2,4-dione](/img/structure/B2363896.png)

![4-(3-{Octahydrocyclopenta[c]pyrrol-2-yl}azetidine-1-carbonyl)-1,3-thiazole](/img/structure/B2363897.png)